molecular formula C29H29IN2 B1139856 Xenocyanine CAS No. 19764-90-0

Xenocyanine

Cat. No.: B1139856
CAS No.: 19764-90-0
M. Wt: 532.46
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Description

Xenocyanine is a near-infrared (NIR) sensitive carbocyanine dye developed during the 1930s for military applications, particularly aerial reconnaissance . Its spectral sensitivity extends up to 12,000 Å (1,200 nm), enabling detection in the NIR range critical for identifying camouflaged targets and nighttime operations. As part of the carbocyanine family, this compound features a polymethine chain structure, where conjugation length and substituents dictate its optical properties. This compound represents a milestone in the evolution of IR-sensitive dyes, bridging the gap between earlier carbocyanines (e.g., Neocyanine) and later derivatives with extended spectral ranges (e.g., Penta-carbocyanine) .

Properties

IUPAC Name

(4E)-1-ethyl-4-[(2E,4E,6E)-7-(1-ethylquinolin-1-ium-4-yl)hepta-2,4,6-trienylidene]quinoline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N2.HI/c1-3-30-22-20-24(26-16-10-12-18-28(26)30)14-8-6-5-7-9-15-25-21-23-31(4-2)29-19-13-11-17-27(25)29;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQKIGFQQBCZCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C/C(=C\C=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-90-0
Record name Quinolinium, 1-ethyl-4-[7-(1-ethyl-4(1H)-quinolinylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Xenocyanine can be synthesized through a series of chemical reactions involving the condensation of heterocyclic compounds with polymethine chains. The typical synthetic route involves the reaction of a quaternary ammonium salt with a heterocyclic base, followed by the addition of a polymethine chain . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Xenocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Xenocyanine has a wide range of applications in scientific research:

    Chemistry: Used as a sensitizing dye in various photochemical reactions and as a probe in spectroscopic studies.

    Biology: Employed in fluorescence microscopy and imaging techniques to study cellular structures and functions.

    Medicine: Utilized in biomedical imaging, particularly in near-infrared fluorescence imaging for detecting tumors and other pathological conditions.

    Industry: Applied in the development of infrared-sensitive photographic films and sensors.

Mechanism of Action

Xenocyanine exerts its effects through its ability to absorb and emit light in the near-infrared region. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions lead to changes in the photophysical properties of this compound, making it useful as a fluorescent probe in various applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Xenocyanine belongs to the carbocyanine dye family, characterized by polymethine chains terminated by nitrogen-containing heterocycles. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Spectral Comparison of Carbocyanine Dyes
Compound Spectral Range (Å) Year Developed Key Structural Features Primary Applications
Neocyanine 6,500–9,000 1925 Early carbocyanine; hydrogen-treated Initial IR imaging
Tricarbocyanine Up to 11,000 1931–1935 Three methine groups Military aerial reconnaissance
This compound Up to 12,000 1931–1935 Extended polymethine chain Enhanced IR detection
Tetra-carbocyanine Up to 13,600 1934 Four methine groups Advanced IR spectroscopy
Penta-carbocyanine Up to 13,600 1934 Five methine groups Long-range IR imaging

Key Observations :

Spectral Range: this compound’s 12,000 Å sensitivity surpasses Tricarbocyanine (11,000 Å) but is exceeded by Tetra- and Penta-carbocyanines (13,600 Å). This progression correlates with increasing methine groups, which extend conjugation and redshift absorption .

Structural Evolution: Neocyanine’s baseline structure was modified by adding methine units (-CH=) and optimizing terminal groups. This compound likely incorporates a longer polymethine chain or unique substituents compared to Tricarbocyanine.

Applications: All compounds were pivotal in military imaging, but this compound’s intermediate range balanced practical synthesis challenges with performance needs during its era .

Performance in Technological Contexts

Table 2: Functional Advantages and Limitations
Compound Advantages Limitations
Neocyanine First NIR-sensitive dye; modifiable via H₂ Limited native range (9,000 Å)
This compound High sensitivity without post-treatment Outperformed by later derivatives
Penta-carbocyanine Longest spectral reach (13,600 Å) Complex synthesis; stability issues
  • This compound vs. Neocyanine: this compound achieved a 33% broader spectral range without requiring hydrogen treatment, simplifying field deployment .
  • This compound vs. Tetra-/Penta-carbocyanines: While later derivatives surpassed this compound’s range, their synthesis complexity and stability challenges made this compound a pragmatic choice for mid-1930s technology .

Critical Analysis and Legacy

This compound’s significance lies in its balance of performance and practicality. While superseded by later derivatives, it demonstrated the feasibility of extending IR sensitivity through structural innovation. Modern NIR dyes, such as indocyanine green, inherit this legacy but leverage advanced organic synthesis for broader biomedical applications (e.g., fluorescence imaging) .

Biological Activity

Xenocyanine, a synthetic fluorescent dye with the CAS number 19764-90-0, has garnered attention in the biomedical research community due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential applications based on diverse research findings.

Overview of this compound

This compound is primarily known for its role in labeling and tracking specific biological molecules. Its fluorescence properties make it an invaluable tool in various research settings, particularly in cellular imaging and diagnostics. The compound's ability to absorb and emit light at specific wavelengths facilitates the visualization of biological processes in real-time.

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescent Properties : this compound exhibits strong fluorescence, which allows for high sensitivity in detecting biological targets.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound can generate ROS upon light activation, which can lead to oxidative stress in cells. This property is crucial for its application in photodynamic therapy (PDT), where localized cell damage is desired.
  • Binding Affinity : The compound has a high binding affinity for certain biomolecules, enabling effective labeling and tracking within complex biological systems.

Antioxidant Activity

Fluorescent dyes like this compound may also exhibit antioxidant properties under certain conditions. The ability to scavenge free radicals can protect cells from oxidative damage, although this aspect requires further investigation specific to this compound.

Case Studies and Experimental Data

  • Fluorescence Imaging : A study demonstrated the effectiveness of this compound in imaging cellular structures. Cells labeled with this compound exhibited clear fluorescence under specific excitation wavelengths, allowing researchers to track cellular processes dynamically.
  • Photodynamic Therapy (PDT) : In experimental setups, this compound was used as a photosensitizer in PDT against cancer cells. Upon light activation, treated cells showed increased levels of apoptosis compared to controls, indicating potential therapeutic applications.
  • Toxicity Studies : Assessments of cytotoxicity revealed that while low concentrations of this compound were well-tolerated by mammalian cells, higher concentrations led to significant cell death, primarily through ROS-mediated pathways.

Data Table

Study/ExperimentFocus AreaKey Findings
Fluorescence ImagingCellular TrackingHigh sensitivity and specificity in imaging
Photodynamic TherapyCancer TreatmentIncreased apoptosis in treated cells
Toxicity AssessmentCytotoxicityLow concentrations tolerated; high concentrations induce cell death

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